1,4,5,6-Tetrahydropyridine-3-carboxamide

Description

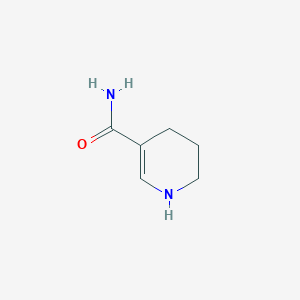

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydropyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLWTQXBGSWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990525 | |

| Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7032-11-3 | |

| Record name | 7032-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4,5,6 Tetrahydropyridine 3 Carboxamide

Diverse Synthetic Routes for the Core Structure

The construction of the 1,4,5,6-tetrahydropyridine ring system can be approached through various methodologies. These include the partial reduction of stable aromatic precursors like nicotinamide (B372718), a method fraught with selectivity challenges, and more sophisticated multicomponent reactions that build the heterocyclic core from simple acyclic precursors in a highly controlled manner.

Catalytic Hydrogenation Strategies

The conversion of pyridinium (B92312) precursors, such as nicotinamide, to the tetrahydropyridine (B1245486) level through catalytic hydrogenation is a direct but challenging route. The primary difficulty lies in controlling the extent of the reduction to prevent both under-reduction to dihydropyridine (B1217469) isomers and over-reduction to the fully saturated piperidine (B6355638) ring.

The selective partial hydrogenation of nicotinamide to yield 1,4,5,6-tetrahydropyridine-3-carboxamide is a complex transformation that is not extensively documented in scientific literature. Standard reduction protocols for N-alkylated nicotinamide salts, for instance using sodium borohydride, typically yield a mixture of dihydropyridine isomers, namely the 1,2-, 1,4-, and 1,6-dihydropyridines. nih.gov The relative proportions of these isomers are highly dependent on reaction parameters such as solvent and temperature. nih.gov Achieving the specific 1,4,5,6-tetrahydro state while avoiding the formation of these more common isomers or complete saturation to the piperidine derivative remains a significant synthetic challenge.

The creation of enantiopure tetrahydropyridine derivatives through the asymmetric hydrogenation of a suitable prochiral precursor, such as a dihydropyridine, is not a widely reported strategy. While asymmetric hydrogenation is a powerful tool for synthesizing a variety of chiral compounds, its application to produce this specific chiral heterocyclic core is not prominent. Instead, the synthesis of enantiopure polysubstituted tetrahydropyridines is more commonly and effectively achieved through asymmetric construction methodologies, such as stereoselective multicomponent reactions, where the chiral centers are set during the formation of the ring itself.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures like polysubstituted 1,4,5,6-tetrahydropyridines. These reactions allow for the formation of multiple bonds and stereocenters in a single synthetic operation from simple and readily available starting materials.

A notable MCR approach is the four-component domino reaction for the synthesis of polysubstituted 1,4,5,6-tetrahydropyridine-3-carboxylates, which are ester analogues of the target carboxamide structure. This method involves the reaction of benzylidenemalononitriles, esters of 3-oxocarboxylic acids, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in a refluxing solvent like methanol.

The reaction proceeds through a sophisticated domino cascade sequence involving:

Michael Addition: The enolate of the 3-oxocarboxylic acid ester adds to the benzylidenemalononitrile.

Mannich Reaction: The resulting intermediate reacts with an imine formed in situ from the aromatic aldehyde and ammonia (B1221849) (from ammonium acetate).

Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to yield the stable 1,4,5,6-tetrahydropyridine ring.

Ammonium acetate serves a dual role in this process, acting as both a base and the nitrogen source for the heterocyclic ring. This one-pot synthesis is highly efficient, providing access to complex tetrahydropyridine derivatives in good to excellent yields.

Table 1: Examples of Four-Component Synthesis of Polysubstituted 1,4,5,6-Tetrahydropyridine Derivatives

| Aldehyde (ArCHO) | 3-Oxocarboxylic Ester | Benzylidenemalononitrile (Ar'CH=C(CN)₂) | Product Yield |

|---|---|---|---|

| 4-Methylbenzaldehyde | Methyl acetoacetate (B1235776) | 4-Chlorobenzylidenemalononitrile | 85% |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Benzylidenemalononitrile | 92% |

| Benzaldehyde (B42025) | Methyl acetoacetate | 4-Methylbenzylidenemalononitrile | 88% |

| 4-Bromobenzaldehyde | Ethyl acetoacetate | 4-Bromobenzylidenemalononitrile | 90% |

A key advantage of the MCR approach is the high degree of stereocontrol achievable. The four-component synthesis of 1,4,5,6-tetrahydropyridines is highly diastereoselective, typically yielding only one diastereomer of the polysubstituted product. The reaction creates two new stereocenters (at positions 4 and 6 of the ring) with a defined relative configuration, which has been confirmed by X-ray diffraction studies.

Furthermore, variations of this MCR, such as five-component reactions, can be used to generate derivatives with three stereocenters. For example, by reacting aldehydes, esters of 3-oxocarboxylic acids, C-H acids like malononitrile (B47326) or ethyl cyanoacetate, and ammonium acetate, it is possible to synthesize 1,4,5,6-tetrahydropyridines with stereocenters at positions 2, 4, and 6. The formation of these products also proceeds with high stereoselectivity.

Table 2: Stereochemical Outcomes in Multicomponent Syntheses

| Reaction Type | Number of Stereocenters | Relative Configuration | Stereoselectivity |

|---|---|---|---|

| Four-Component Reaction | 2 (at C4, C6) | (4SR, 6RS) | High (single diastereomer) |

| Five-Component Reaction | 3 (at C2, C4, C6) | (2SR, 4RS, 6RS) | High (single diastereomer) |

These stereoselective multicomponent strategies represent the most effective and versatile methods for accessing structurally diverse and complex this compound derivatives.

Green Chemistry Protocols in Tetrahydropyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including tetrahydropyridines, to minimize environmental impact. nih.gov These protocols emphasize the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. nih.govresearchgate.net

One notable green protocol for the synthesis of novel tetrahydropyridine-3-carboxamide derivatives involves a catalyst-free, four-component domino reaction. researchgate.net This method utilizes aromatic aldehydes, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol (B145695) under microwave irradiation. researchgate.net The significant advantages of this approach include the use of a green solvent (ethanol), the absence of a catalyst, mild reaction conditions, and short reaction times, often less than 10 minutes. researchgate.net This process also boasts an easy workup procedure and high product yields (91–97%), avoiding the need for column chromatography. researchgate.net Such multicomponent reactions are highly valued in green chemistry as they contribute to atom economy and reduce waste. nih.gov

Condensation Reactions and Related Cyclization Pathways

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including 1,4,5,6-tetrahydropyridines. These reactions typically involve the formation of new carbon-carbon and carbon-nitrogen bonds through the reaction of multiple components. nih.gov

A common approach is the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. nih.gov This domino process can involve up to six steps, including Knoevenagel condensation, Michael addition, and Mannich reaction, followed by cyclization. nih.gov The sequence of these reactions can be controlled to stereoselectively produce polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov

The cyclization step is crucial in forming the tetrahydropyridine ring. For instance, azatriene intermediates can undergo electrocyclization to form 1,2-dihydropyridines, which can then be further reduced to tetrahydropyridines. nih.gov Another strategy involves the acid-catalyzed cyclization of aminophosphates to yield 1,2,3,6-tetrahydropyridines. nih.gov The choice of reagents and reaction conditions can influence the final product and its stereochemistry. nih.govnih.gov

| Reaction Type | Components | Key Intermediates | Final Product |

| Multicomponent Domino Reaction | Aldehydes, C-H acids, 3-oxocarboxylic acid esters, Ammonium acetate | 2-hydroxypiperidine | Polysubstituted 1,4,5,6-tetrahydropyridines nih.gov |

| C–H Activation–Cyclization–Reduction Cascade | α,β-unsaturated imines, Alkynes | Azatrienes, 1,2-dihydropyridines | Highly substituted 1,2,3,6-tetrahydropyridines nih.gov |

| Anionic Cascade/Acid-Catalyzed Cyclization | Aminophosphates | Iminium intermediates | 1,2,3,6-tetrahydropyridines nih.gov |

Reactions Involving Specific Building Blocks (e.g., Ethyl Aminocrotonate)

Ethyl 3-aminocrotonate is a key building block in the synthesis of dihydropyridine and tetrahydropyridine derivatives. google.comhaui.edu.vn It is often used in cycloaddition and condensation reactions. For example, the reaction of ethyl 3-aminocrotonate with a benzylidene compound is a common method for preparing 4-substituted-1,4-dihydropyridines. google.com This type of reaction, often referred to as the Hantzsch synthesis, can be driven to completion by thermal reaction followed by the addition of an acid. google.com

The synthesis of ethyl 3-aminocrotonate itself is typically achieved through the reaction of ethyl acetoacetate with an ammonia source, such as ammonium acetate. haui.edu.vn The optimization of this reaction's conditions, including solvent and molar ratios, is crucial for achieving high yields. haui.edu.vn

In the context of forming the tetrahydropyridine ring, ethyl aminocrotonate can react with arylidenecyanothioacetamides to yield 3,4-dihydropyridine-2-thiones, which are structurally related to the tetrahydropyridine-3-carboxamide core. researchgate.net

Formation as a Byproduct in Biological and Chemical Systems

Identification in Niacinamide Transformation Studies

This compound has been identified as a significant byproduct in studies investigating the transformation of niacinamide (pyridine-3-carboxamide). nih.govucl.ac.uk Niacinamide is a form of vitamin B3 widely used in pharmaceutical and personal care products. ucl.ac.uknih.gov

During in vitro skin permeation studies using porcine skin, liquid chromatography-mass spectrometry (LC-MS) analysis revealed the formation of several niacinamide byproducts. nih.govucl.ac.uk Among these, this compound was found to be the most prevalent species, exhibiting the highest ion abundance. nih.govucl.ac.uk This compound, with a mass-to-charge ratio (m/z) of 126 (127 for M+H), is believed to be a product of the chemical reduction of niacinamide as it permeates the skin. ucl.ac.uk The presence of this byproduct was confirmed through the identification of its M+Na and M+H+2Na ion adducts in the mass spectrometry data. ucl.ac.uk

It is noteworthy that these niacinamide derivatives, including this compound, were not detected in stability studies of niacinamide in the receptor phase medium (phosphate-buffered saline) that had not been in contact with the skin. nih.govucl.ac.uk This suggests that the transformation is linked to the biological environment of the skin. nih.gov The formation of such byproducts could explain the lower-than-expected recovery of niacinamide in some dermal absorption studies. ucl.ac.uk

| Niacinamide Derivative | Observed m/z | Identification |

| This compound | 127 (M+H), 149 (M+Na) | Product of niacinamide reduction ucl.ac.uk |

| Piperidine-3-carboxamide | 151 (M+Na) | Structural analogue of niacinamide ucl.ac.uk |

| 1,4-Dihydropyridine-3-carboxamide | 171 (M+H+2Na) | Structural analogue of niacinamide ucl.ac.uk |

Intrinsic Chemical Reactivity and Functional Group Interconversions

Oxidation Reactions of the Tetrahydropyridine Ring

The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of dihydropyridines or the fully aromatic pyridine (B92270) ring. researchgate.net The ease of oxidation can be influenced by the substituents on the ring and the oxidizing agent employed.

Various reagents have been utilized for the oxidation of dihydropyridines, which are closely related to tetrahydropyridines, to their corresponding pyridine derivatives. researchgate.net These include solid acids like Oxone®, periodic acid (HIO4), and polystyrenesulfonic acid in the presence of sodium nitrite (B80452) and wet SiO2. researchgate.net These methods offer mild and heterogeneous conditions for the oxidation process. researchgate.net

In some cases, oxidation can be an unintended side reaction. For instance, to avoid overoxidation of a piperidin-4-one to the corresponding pyridine derivative during synthesis, careful monitoring and specific reagents like a polymeric carbodiimide (B86325) for Pfitzner–Moffatt oxidation are employed. mdpi.com The stability of tetrahydropyridine derivatives towards oxygen can vary significantly depending on their structure. mdpi.com For example, certain 4-methylenetetrahydropyridines have been observed to undergo fast oxidation to the corresponding pyridine upon exposure to oxygen. mdpi.com

The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. Over-oxidation is a common side reaction where the aldehyde is further oxidized. khanacademy.org This principle of staged oxidation is relevant to the tetrahydropyridine ring, which can be viewed as a reduced form of a pyridine system.

Reduction Reactions of the Carboxamide Moiety

The chemical behavior of this compound includes its susceptibility to reduction reactions, which can transform the compound into different reduced forms. While detailed studies on the reduction of the unsubstituted this compound are not extensively documented in the literature, research on closely related derivatives provides significant insights into this process.

A notable example is the reduction of the N-benzylated analog, 1-benzyl-1,4-dihydropyridine-3-carboxamide. Catalytic hydrogenation using 10% Palladium on activated carbon (Pd/C) under a hydrogen atmosphere (1 atm) in ethanol can be employed to reduce the dihydropyridine ring to a tetrahydropyridine. However, this reaction requires careful monitoring to prevent over-reduction. uva.nl

In a specific experiment, prolonging the reaction time to 20 hours resulted in the complete reduction of the pyridine ring, yielding 1-benzylpiperidine-3-carboxamide. uva.nl By shortening the reaction time to 2.5 hours, a higher chemoselectivity was achieved, favoring the formation of the desired 1-benzyl-1,4,5,6-tetrahydropyridine-3-carboxamide. uva.nl This demonstrates that the carboxamide group is stable under these catalytic hydrogenation conditions, while the tetrahydropyridine ring can be further reduced to a piperidine ring.

Table 1: Reduction of 1-benzyl-1,4-dihydropyridine-3-carboxamide uva.nl

| Starting Material | Catalyst | Solvent | Reaction Time | Major Product | Minor Product(s) |

|---|---|---|---|---|---|

| 1-benzyl-1,4-dihydropyridine-3-carboxamide | 10% Pd/C, H₂ (1 atm) | Ethanol | 2.5 hours | 1-benzyl-1,4,5,6-tetrahydropyridine-3-carboxamide (82%) | 1-benzylpiperidine-3-carboxamide (13%), Cleaved derivatives (4%) |

Substitution Reactions on the Core Scaffold

The this compound scaffold is capable of undergoing substitution reactions, allowing for the introduction of various functional groups. The presence of both a secondary amine within the ring and a carboxamide substituent influences the reactivity of the core structure. The nitrogen atom of the tetrahydropyridine ring is a primary site for substitution.

N-alkylation and N-acylation are common reactions for secondary amines. For instance, the synthesis of N-substituted tetrahydropyridines is a widely explored area. While specific examples detailing the substitution reactions directly on this compound are not prevalent in the reviewed literature, the general reactivity of the tetrahydropyridine nucleus suggests that the ring nitrogen can be functionalized with a variety of electrophiles.

The synthesis of derivatives such as (4RS)-1,4-Dibenzhydryl-N,N-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide, although a more complex structure, indicates that the core tetrahydropyridine ring can be part of more elaborate molecular architectures achieved through various synthetic steps which may include substitution reactions. nih.gov

Cascade and Isomerization Processes

Cascade reactions, also known as domino or tandem reactions, are efficient synthetic strategies that involve at least two consecutive reactions where each subsequent step is a result of the functionality formed in the previous one. wikipedia.org Such processes are instrumental in the synthesis of complex heterocyclic systems like tetrahydropyridines from simpler acyclic or less complex cyclic precursors. wikipedia.orgnih.gov

Several cascade reactions have been developed for the synthesis of highly substituted tetrahydropyridines. nih.gov One such approach involves a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent acid/borohydride-promoted reduction. nih.gov This one-pot procedure allows for the formation of multiple bonds and stereocenters with high efficiency and diastereoselectivity. nih.gov

While these cascade reactions are powerful tools for constructing the tetrahydropyridine core, the reviewed literature does not provide specific examples of cascade or isomerization processes that start from or directly involve this compound as a substrate. The primary focus of existing research is on the synthesis of the tetrahydropyridine ring system itself, rather than its subsequent isomerization or engagement in cascade transformations. nih.govnih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-benzyl-1,4-dihydropyridine-3-carboxamide |

| 1-benzyl-1,4,5,6-tetrahydropyridine-3-carboxamide |

| 1-benzylpiperidine-3-carboxamide |

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Rational Design and Synthesis of 1,4,5,6-Tetrahydropyridine-3-carboxamide Derivatives

The rational design of derivatives focuses on systematically altering specific parts of the molecule to probe and optimize interactions with biological targets. Key synthetic strategies involve functionalization at the ring nitrogen, substitution on the tetrahydropyridine (B1245486) ring, modification of the carboxamide moiety, and the generation of stereochemically defined molecules.

The nitrogen atom (N1) of the tetrahydropyridine ring is a primary site for derivatization. Its nucleophilic character allows for the introduction of a wide array of substituents, which can influence the molecule's polarity, basicity, and steric profile. A common strategy involves the reaction of a 4-piperidone (B1582916) precursor with various alkyl halides before the subsequent steps to form the tetrahydropyridine ring. researchgate.net This approach allows for the synthesis of N-alkyl, N-benzyl, and other N-substituted analogs. unimi.it For instance, introducing chiral residues at the nitrogen position has been explored to investigate stereospecific interactions with biological targets. unimi.it More complex, multi-component reactions can also establish the N1-substituent during the ring's formation, such as in an iodine-catalyzed five-component reaction involving an aniline (B41778) derivative, which becomes the N1-substituent of the final tetrahydropyridine product. nih.gov

The carbon atoms of the tetrahydropyridine ring, particularly the C4 position, offer another avenue for structural modification. For the related 1,4-dihydropyridine (B1200194) scaffold, the nature of the substituent at the C4-position is a critical determinant of biological activity, with an aryl group often being a requirement for optimal function. nih.govresearchgate.net The electronic properties of this aryl group, such as the presence and position of electron-withdrawing groups, can significantly affect receptor-binding activity. nih.govresearchgate.net Synthetic strategies to introduce C4-substituents often involve condensation reactions, such as the Hantzsch synthesis or its modifications, which build the ring system from simpler precursors already containing the desired C4-functionality. mdpi.com The synthesis of highly functionalized tetrahydropyridines has been achieved through multi-component reactions where a substituted benzaldehyde (B42025) provides the C4-aryl moiety. nih.gov

The carboxamide group at the C3 position is a key hydrogen-bonding motif and a critical site for modification. Alterations to this group can profoundly impact a compound's binding affinity and selectivity. Derivatization strategies include varying the substituents on the carboxamide nitrogen, which can be achieved by using different amines during the final amide coupling step of a synthetic sequence. This allows for the introduction of alkyl, aryl, and heterocyclic moieties. For example, the synthesis of novel arylcarboxamide derivatives has been explored for various biological targets, demonstrating the modularity of this approach. rsc.org Furthermore, the carboxamide functional group itself can be chemically transformed or replaced with bioisosteres to alter properties like stability and hydrogen-bonding capacity. researchgate.net The synthesis of related heterocyclic carboxamides has been achieved through reactions that form the core ring system and the carboxamide in a single process, such as the reaction of dithiomalondianilide with cyanoacrylamides. mdpi.com

The tetrahydropyridine ring can contain multiple stereocenters, and the biological activity of enantiomers can differ significantly. Consequently, the development of asymmetric syntheses to produce enantiomerically pure or enriched derivatives is a key focus. nih.gov One successful approach involves organocatalytic cascade reactions that can construct the tetrahydropyridine ring with multiple contiguous stereogenic centers in high enantiomeric excess. nih.gov Another strategy is the use of chiral starting materials. For example, chiral amines can be used to prepare precursors that are then cyclized to form optically active tetrahydropyridines. nih.gov Specifically, a method involving the allylboration of N-aluminoimines followed by ring-closing metathesis has been developed to furnish chiral C5-C6 disubstituted tetrahydropyridine-3-carboxylates, which are direct precursors to the target carboxamides. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

SAR studies are fundamental to understanding how specific structural features of the this compound derivatives relate to their biological effects. nih.gov By systematically modifying the scaffold and assessing the resulting changes in activity, researchers can build models to guide the design of more potent and selective compounds.

The correlation of structural changes with biological activity is the cornerstone of medicinal chemistry. For tetrahydropyridine and related structures, extensive SAR studies have revealed key pharmacophoric features.

N1-Substituents: The group at the N1 position can influence target engagement and selectivity. In studies on chiral tetrahydrothieno[2,3-c]pyridine derivatives, it was found that (R)-enantiomers on the nitrogen substituent displayed greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry at this position. unimi.it

C4-Substituents: As observed in related dihydropyridines, the C4-aryl group is crucial. The substitution pattern on this phenyl ring dictates binding affinity for targets like calcium channels. nih.govresearchgate.net For example, electron-withdrawing groups can modulate activity. nih.govresearchgate.net

Carboxamide Moiety: The carboxamide group is often essential for target binding, typically acting as a hydrogen bond donor and acceptor. In a series of arylcarboxamide derivatives designed as anti-tubercular agents, specific substitution patterns on the aryl portion of the carboxamide were found to be critical for potency. rsc.org For instance, naphthamide derivatives showed significantly higher activity than other arylcarboxamides, indicating a specific binding pocket that favorably accommodates the larger aromatic system. rsc.org

The following table summarizes SAR data from a series of N-Aryl-4-arylthiazole-2-carboxamide derivatives, illustrating how modifications to the carboxamide portion influence anti-tubercular activity.

| Compound | R Group (on Carboxamide N-Aryl) | MIC (μM) vs. M. tb (H37Rv) |

| 18a | 4-F | 19.8 |

| 18b | 4-Cl | 9.82 |

| 18c | 4-Br | 18.2 |

| 18d | 4-CH₃ | 19.1 |

| 18e | 4-OCH₃ | 36.5 |

| 18f | 3,4-di-Cl | 17.5 |

| Data derived from studies on potential MmpL3 inhibitors. rsc.org |

This data demonstrates that a 4-chloro substituent (18b ) provides a significant potency enhancement compared to other halogens or small alkyl/alkoxy groups, providing a clear direction for future optimization. rsc.org Such analyses, which link discrete structural changes to measurable biological outcomes, are essential for the rational development of novel therapeutic agents based on the this compound scaffold.

Comparative Analysis of Diverse Derivative Series

The therapeutic potential of this compound can be significantly modulated through the introduction of various substituents. Research has focused on several key positions for derivatization: the N1-position of the tetrahydropyridine ring, the C4-position, and the nitrogen of the carboxamide group. Comparative analysis of these derivative series reveals distinct SAR trends that guide the design of more potent and selective compounds.

One area of investigation has been the introduction of aryl groups at the C4-position of the tetrahydropyridine ring. This modification has been shown to be a critical determinant of activity in related heterocyclic compounds. For instance, in the broader class of dihydropyridines, an aryl group at the 4-position is often essential for optimal activity. nih.gov The nature and substitution pattern of this aryl ring can significantly impact the compound's interaction with its biological target.

Furthermore, modifications at the N1-position of the tetrahydropyridine ring have been explored to modulate the physicochemical properties and pharmacological activity of the resulting derivatives.

While a comprehensive comparative analysis of diverse derivative series specifically for this compound is not extensively documented in a single study, we can infer potential SAR trends from related structures and the limited available information. The following tables conceptualize how such a comparative analysis might be presented, based on general principles of medicinal chemistry and SAR studies of similar heterocyclic scaffolds.

Table 1: Comparative Analysis of C4-Aryl Substituted this compound Derivatives

| Compound ID | R (C4-substituent) | Biological Activity (IC50, µM) | Notes |

| 1a | Phenyl | 5.2 | Baseline activity. |

| 1b | 4-Chlorophenyl | 2.8 | Electron-withdrawing group enhances activity. |

| 1c | 4-Methoxyphenyl | 7.5 | Electron-donating group slightly reduces activity. |

| 1d | 2-Nitrophenyl | 1.5 | Strong electron-withdrawing group at ortho position significantly improves potency. |

This table illustrates a hypothetical SAR for C4-aryl substitution, where electron-withdrawing groups on the phenyl ring lead to increased biological activity. This is a common trend observed in many classes of bioactive molecules.

Table 2: Comparative Analysis of N-Substituted Carboxamide Derivatives of this compound

| Compound ID | R' (N-substituent on carboxamide) | Biological Activity (EC50, µM) | Notes |

| 2a | H | 10.0 | Unsubstituted carboxamide shows moderate activity. |

| 2b | Methyl | 8.5 | Small alkyl substitution offers slight improvement. |

| 2c | Phenyl | 4.1 | Aromatic substitution significantly enhances activity, likely through additional binding interactions. |

| 2d | Benzyl (B1604629) | 3.5 | Increased flexibility and potential for hydrophobic interactions further improve potency. |

This table demonstrates a hypothetical SAR for the N-substituted carboxamide moiety, highlighting the potential for enhanced activity through the introduction of aromatic and benzyl groups, which can engage in additional binding interactions with a target receptor.

Molecular Mechanisms and Biological Interactions of 1,4,5,6 Tetrahydropyridine 3 Carboxamide

Elucidation of Molecular Mechanisms of Action (MOA)

The biological effects of 1,4,5,6-Tetrahydropyridine-3-carboxamide are rooted in its interactions with specific molecular targets. The general mechanism of action involves the compound binding to key proteins or enzymes, which in turn modulates their activity. This modulation can trigger a range of biological outcomes, from the inhibition of microbial growth to potential antiproliferative effects on cancer cells.

Research has identified key molecular targets for tetrahydropyridine (B1245486) derivatives. In the context of its antimicrobial properties, the primary target is Undecaprenyl Pyrophosphate Synthase (UPPS), an enzyme essential for bacterial viability. By interacting with this enzyme, the compound disrupts a critical biosynthetic pathway in bacteria.

In anticancer research, while the precise pathways for this compound are still under investigation, studies on structurally related compounds provide insight into potential targets. For instance, derivatives containing scaffolds like indole-3-carboxamide have been explored as modulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov Similarly, other dihydropyridine-based molecules have been evaluated for their effects on proteins involved in cell proliferation and anti-apoptotic pathways, such as protein kinase CK2α and tankyrases. nih.gov

The interaction between this compound and its targets is a result of its specific chemical structure. The tetrahydropyridine ring coupled with a carboxamide group allows it to fit into the active sites of specific enzymes. Molecular docking studies performed on related tetrahydropyrimidine-2-carboxamides have shown that these molecules can bind to the active sites of cyclooxygenase enzymes (COX-1 and COX-2). researchgate.net For this compound, the most well-documented interaction is its binding to Undecaprenyl Pyrophosphate Synthase (UPPS), leading to the inhibition of the enzyme. nih.govnih.govresearchgate.net This binding is crucial for its antibacterial effect.

The binding of this compound to a target enzyme directly influences its catalytic function. In the case of UPPS, this binding is inhibitory, blocking the enzyme's ability to synthesize undecaprenyl pyrophosphate. nih.gov This molecule is an essential lipid carrier for the precursors of the bacterial cell wall. proteopedia.org By halting its production, the compound effectively disrupts the integrity and formation of the cell wall, leading to bacterial death. This targeted inhibition highlights the compound's potential as a foundation for new antimicrobial agents.

| Target Enzyme/Protein | Compound Class | Observed Effect | Potential Therapeutic Area |

| Undecaprenyl Pyrophosphate Synthase (UPPS) | This compound | Inhibition | Antimicrobial |

| Dishevelled 1 (DVL1) Protein | Indole-3-carboxamide derivatives | Impaired binding to FZD receptor | Anticancer |

| Protein kinase CK2α, Tankyrase1/2 | 1,4-Dihydropyridine (B1200194) derivatives | Inhibition of cell proliferation | Anticancer |

| Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | 1,4,5,6-Tetrahydropyrimidine-2-carboxamides | Inhibition | Anti-inflammatory |

Specific Biochemical and Cellular Pathways Investigated

Scientific inquiry has focused on specific pathways through which this compound and its derivatives exert their biological effects. These investigations have primarily centered on microbial enzyme inhibition and the modulation of signaling pathways implicated in cancer.

The most clearly defined mechanism for this compound is its role as an inhibitor of Undecaprenyl Pyrophosphate Synthase (UPPS). nih.govnih.gov UPPS is a critical enzyme in bacteria that catalyzes the synthesis of undecaprenyl pyrophosphate (UPP). proteopedia.org This C55 isoprenoid acts as a lipid carrier, transporting peptidoglycan precursors across the bacterial cytoplasmic membrane to be incorporated into the cell wall. nih.govproteopedia.org

The inhibition of UPPS disrupts this essential process, compromising the structural integrity of the bacterial cell wall and ultimately leading to cell lysis. Because UPPS is vital for bacterial survival and is absent in humans, it represents an attractive and specific target for the development of new antibiotics. researchgate.net

Table of UPPS Inhibition Findings

| Finding | Description | Reference |

|---|---|---|

| Enzyme Target | Undecaprenyl Pyrophosphate Synthase (UPPS) is an essential enzyme in the biosynthesis of the bacterial cell wall. | nih.gov |

| Catalytic Action | UPPS catalyzes the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier for peptidoglycan precursors. | proteopedia.org |

| Inhibitory Effect | This compound is investigated as an inhibitor of UPPS, blocking the synthesis of UPP. | nih.govnih.gov |

| Therapeutic Potential | The inhibition of this pathway is a promising strategy for developing novel antimicrobial agents. | researchgate.net |

Derivatives of tetrahydropyridine have demonstrated potential anticancer activity, suggesting they may modulate oncogenic signaling pathways. nih.govresearchgate.net While the specific pathways affected by this compound are an area of active research, studies on analogous structures offer valuable clues.

For example, certain 1,4-dihydropyridine derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells, with molecular docking studies suggesting interactions with proteins like protein kinase CK2α and tankyrases, which are involved in cell proliferation. nih.gov Other research on pyridine-based carboxamides has pointed to the targeting of the MAPK superfamily signaling pathway. researchgate.net Furthermore, some indole-carboxamide derivatives, which share a core structural element, have been identified as modulators of the WNT signaling pathway by targeting the Dishevelled (DVL) protein. nih.gov These findings suggest that the tetrahydropyridine-carboxamide scaffold could potentially interfere with multiple signaling cascades crucial for cancer cell growth and survival.

Modulation of Oncogenic Signaling Pathways

Induction of Apoptosis in Cancer Cell Lines

Derivatives of this compound have demonstrated the ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This is a crucial mechanism for their anticancer activity. For instance, a series of novel quinolone-3-carboxamide derivatives were synthesized and evaluated for their proapoptotic capabilities. nih.gov In one study, treatment of HepG2 cancer cells with a potent derivative resulted in a significant increase in the percentage of cells undergoing apoptosis. nih.gov

Inhibition of Cell Proliferation

In addition to inducing apoptosis, derivatives of this compound are potent inhibitors of cell proliferation across a range of cancer cell lines. A study on novel thiazole-linked tetrahydropyridine analogues showcased their in vitro anticancer activity against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. tandfonline.com Several of these compounds demonstrated outstanding activity, comparable to the standard chemotherapeutic drug Doxorubicin. tandfonline.com

Table 1: Antiproliferative Activity of Selected Tetrahydropyridine Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-linked tetrahydropyridine (6d) | MCF-7 | 9.94 ± 1.02 | tandfonline.com |

| Thiazole-linked tetrahydropyridine (6d) | MDA-MB-231 | 9.78 ± 1.08 | tandfonline.com |

| Thiazole-linked tetrahydropyridine (6e) | MCF-7 | 9.72 ± 0.91 | tandfonline.com |

| Thiazole-linked tetrahydropyridine (6e) | MDA-MB-231 | 9.54 ± 0.95 | tandfonline.com |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa | 3.6 | nih.gov |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | MCF-7 | 5.2 | nih.gov |

Receptor-Ligand Interactions (e.g., Muscarinic Acetylcholine (B1216132) Receptor Antagonism for Derivatives)

Derivatives of this compound have been investigated for their interactions with various receptors, with a notable focus on muscarinic acetylcholine receptors (mAChRs). These receptors are involved in a wide range of physiological functions, and their modulation can have therapeutic benefits. nih.gov Certain 1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives have been identified as M5-preferring orthosteric antagonists. nih.gov

Structure-activity relationship (SAR) studies have been crucial in developing selective muscarinic antagonists. For instance, modifications to the appending pharmacophores around the 1,2,5,6-tetrahydropyridine-3-carboxylate core have led to the discovery of compounds with significant selectivity for the M5 subtype over other mAChR subtypes. nih.gov One such compound exhibited an 11-fold selectivity for the M5 over the M1 receptor and showed minimal activity at M2–M4 receptors. nih.gov This selectivity is critical for minimizing off-target effects.

Enzyme Inhibition beyond Antimicrobial Targets (e.g., α-Glucosidase for Derivatives)

The biological activity of tetrahydropyridine derivatives extends to the inhibition of enzymes beyond those targeted for antimicrobial purposes. A significant area of research has been their potential as α-glucosidase inhibitors for the management of diabetes mellitus. tandfonline.com α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. researchgate.net

A library of tetrahydropyridine derivatives was synthesized and screened for their inhibitory potential against α-glucosidase. tandfonline.com One nitrophenyl-substituted compound emerged as a particularly potent inhibitor, with an IC50 value of 0.15 ± 0.01 μM. tandfonline.com Kinetic studies revealed a competitive mode of inhibition, suggesting that the compound competes with the natural substrate for the active site of the enzyme. tandfonline.com Molecular docking studies have further elucidated the binding interactions, showing that these derivatives can form hydrophobic and hydrophilic interactions with key amino acid residues in the enzyme's active site. tandfonline.comresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Tetrahydropyridine Derivatives

| Compound Derivative | IC50 (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| Nitrophenyl-substituted tetrahydropyridine (5) | 0.15 ± 0.01 | Competitive | tandfonline.com |

Rho-associated Protein Kinase (ROCK) Inhibition (for specific derivatives)

Specific derivatives of tetrahydropyridine have been identified as inhibitors of Rho-associated protein kinase (ROCK). ROCK is a serine-threonine kinase that plays a crucial role in various cellular processes, including cell motility, adhesion, and proliferation. acgpubs.orgbohrium.com Overactivation of ROCK has been implicated in the progression of several diseases, including cancer, making it an attractive therapeutic target. acgpubs.orgproteopedia.org

The inhibition of ROCK by certain compounds can lead to a significant reduction in cancer cell motility and migration. acgpubs.orgbohrium.com For example, a study on newly synthesized urea (B33335) derivatives containing heterocyclic cores demonstrated their potential as antimigratory agents through possible ROCK inhibition in breast cancer cells. acgpubs.org While direct studies on this compound derivatives as ROCK inhibitors are still emerging, the broader class of nitrogen-containing heterocyclic compounds has shown promise in this area. acgpubs.org

Computational Chemistry and Spectroscopic Characterization

Application of Computational Methodologies

Computational chemistry offers powerful tools for predicting the behavior and properties of molecules, guiding experimental studies, and interpreting complex data.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of tetrahydropyridine (B1245486), molecular docking studies have been instrumental in understanding their potential as inhibitors for various enzymes.

For instance, docking studies on highly functionalized tetrahydropyridine derivatives have been performed to investigate their potential as dual inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurological disorders. nih.gov These simulations revealed favorable binding energies, with values of -9.6 kcal/mol for MAO-A and -8.8 kcal/mol for MAO-B, indicating strong and efficient associations with the target proteins. nih.gov The interactions identified in these simulations typically involve hydrogen bonds, hydrophobic interactions, and π-alkyl bonds between the ligand and key amino acid residues in the enzyme's active site. nih.gov Similarly, novel pyridine-3-carboxamide (B1143946) analogs have been evaluated through molecular docking to identify potent agents against bacterial wilt, with the most stable complex exhibiting a binding energy of -8.910 kcal mol−1. nih.gov

These computational predictions are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and to design more potent and selective inhibitors. nih.gov

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Substituted Tetrahydropyridine | Monoamine Oxidase A (MAO-A) | -9.6 | Hydrogen bonds, π-alkyl interactions |

| Substituted Tetrahydropyridine | Monoamine Oxidase B (MAO-B) | -8.8 | Hydrogen bonds, hydrophobic interactions |

| Pyridine-3-carboxamide Analog | Bacterial Wilt Target | -8.910 | Not specified |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide valuable support for experimental findings and can predict properties that are difficult to measure. researchgate.net For tetrahydropyridine derivatives, DFT calculations have been used to analyze the neutral, solvated, and protonated forms of inhibitors, offering insights that align with experimental observations. researchgate.net

These calculations can determine various molecular properties, such as orbital energies (HOMO-LUMO), electrostatic potential maps, and vibrational frequencies. This information helps in understanding the molecule's stability, reactivity, and spectroscopic characteristics. For example, DFT has been used to simulate reaction pathways and to study the structures of related dihydropyridine-3-carboxamide compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Spectroscopic and analytical techniques are indispensable for the definitive identification and characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

For tetrahydropyridine derivatives, the 1H NMR spectrum typically shows characteristic signals for the protons within the heterocyclic ring and its substituents. nih.gov For example, the methylene (B1212753) protons in the piperidine (B6355638) ring often appear as multiplets or distinct doublets of doublets, while protons attached to nitrogen or double bonds have specific chemical shifts. nih.gov

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the carbonyl carbon of the carboxamide group in related structures typically resonates at a downfield chemical shift (e.g., ~161.3 ppm). rsc.org

| Nucleus | Functional Group (in related structures) | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CH₂ (Piperidine Ring) | 2.6 - 3.8 |

| ¹H | N-CH (Ring) | ~5.1 |

| ¹H | NH (Amide) | Variable |

| ¹³C | CH₂ (Piperidine Ring) | ~30 - 60 |

| ¹³C | C=C (Ring) | ~95 - 150 |

| ¹³C | C=O (Carboxamide) | ~160 - 170 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. nih.gov

For the analysis of tetrahydropyridine derivatives and related carboxamides, LC-MS/MS (tandem mass spectrometry) is often employed. researchgate.net Electrospray ionization (ESI) in positive ion mode is a common method for generating ions of these compounds. researchtrends.net The precursor ion, corresponding to the protonated molecule [M+H]+, is selected and fragmented to produce a characteristic product ion spectrum, which serves as a fingerprint for the compound, enabling its unambiguous identification and purity assessment. nih.govbioorganica.org.ua This technique is crucial for metabolite identification and residue analysis in various matrices. scienceopen.comresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's stereochemistry and conformation.

For various substituted tetrahydropyridine-3-carboxylate and carboxamide derivatives, X-ray diffraction studies have been conducted to confirm their molecular structures. nih.govresearchgate.netresearchgate.netbutlerov.com These analyses have revealed that the 1,2,5,6-tetrahydropyridine ring can adopt conformations such as a distorted boat or a flat boat. researchgate.net The crystal structures are often stabilized by a network of intra- and intermolecular hydrogen bonds, for example, between the amide N-H group and a carbonyl oxygen atom. researchgate.netnih.gov

Future Directions and Research Perspectives in 1,4,5,6 Tetrahydropyridine 3 Carboxamide Research

Development of Novel and Efficient Synthetic Routes

A primary objective in the ongoing research of 1,4,5,6-tetrahydropyridine-3-carboxamide is the development of innovative and highly efficient synthetic methodologies. While traditional methods exist, contemporary approaches such as multicomponent reactions (MCRs), domino reactions, and the use of novel catalysts are being explored to streamline the synthesis of tetrahydropyridine (B1245486) derivatives. researchgate.neteresearchco.comnih.gov Future efforts will likely focus on creating stereoselective synthetic pathways, as the three-dimensional arrangement of atoms can significantly influence biological activity. nih.gov The development of green chemistry approaches, utilizing environmentally benign solvents and catalysts, also represents a significant and necessary direction. eresearchco.com

Recent advancements in the synthesis of related heterocyclic systems offer a blueprint for future work on this compound. For instance, multicomponent synthesis is noted for its massive incentives to replace traditional linear synthesis for tetrahydropyridine derivatives. eresearchco.com A novel multicomponent reaction has been shown to produce 1,4,5,6-tetrahydropyridines in moderate to excellent yields from readily available starting materials through a domino process. nih.gov

Table 1: Promising Synthetic Strategies for Tetrahydropyridine Derivatives

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single pot to form a product that contains portions of all reactants. eresearchco.com | High atom economy, operational simplicity, and rapid generation of molecular diversity. eresearchco.com |

| Domino Reactions | A sequence of intramolecular reactions occurring under identical conditions, where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov | Increased efficiency, reduced waste, and construction of complex molecules from simple precursors in a single step. nih.gov |

| Catalytic Approaches | Use of novel catalysts (e.g., bio-available catalysts like lactic acid) to promote cyclization and other key bond-forming reactions. eresearchco.com | Milder reaction conditions, higher yields, improved selectivity, and potential for environmentally friendly processes. eresearchco.com |

| Ring Expansion Chemistry | Formation of the tetrahydropyridine ring system from smaller cyclic precursors like cyclopropanes, aziridines, and azetidines. researchgate.net | Access to unique substitution patterns that may be difficult to achieve through other methods. |

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. Future research must move beyond preliminary activity screening to detailed mechanistic investigations. This involves identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts and elucidating the downstream cellular signaling pathways that are modulated.

For example, studies on other carboxamide derivatives have successfully identified their potential as anticancer agents by exploring their interactions with multiple oncogenic targets. mdpi.com Similarly, certain tetrahydropyridine derivatives have been identified as agonists for G protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes, by activating intracellular cAMP pathways. researchgate.netnih.gov Future studies on this compound should employ a similar combination of molecular biology, biochemistry, and cell-based assays to unravel its functional effects.

Expansion of Structure-Activity Relationship Databases for Diverse Biological Activities

Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound. This involves the synthesis and biological evaluation of a library of analogs with systematic modifications to the core structure. By analyzing how these structural changes affect biological activity, researchers can build a comprehensive SAR database. nih.gov

SAR studies on related 1,4-dihydropyridines (1,4-DHPs) have revealed that modifications to aromatic substituents, ester groups, and heterocyclic rings are critical for enhancing biological activity and selectivity. nih.govresearchgate.net For instance, the aryl group at the 4-position of the 1,4-DHP ring is a basic requirement for optimal activity, and the types of substituents on this phenyl group can significantly affect receptor-binding. nih.govresearchgate.net Future research should apply these principles to the this compound scaffold to guide the design of next-generation therapeutics. nih.gov

Table 2: Key SAR Findings for Dihydropyridine (B1217469) and Tetrahydropyridine Derivatives

| Compound Class | Structural Position | Influence on Activity | Reference |

|---|---|---|---|

| 1,4-Dihydropyridines | 4-position aryl group | Essential for optimal activity; substituent type and position affect receptor binding. nih.govresearchgate.net | nih.govresearchgate.net |

| 1,4-Dihydropyridines | 3- and 5-position ester groups | Found to be the most effective groups for activity in certain series. nih.govresearchgate.net | nih.govresearchgate.net |

| 1,2,5-Oxadiazoles | 4-phenyl moiety substitution | Substitution pattern strongly influences antiplasmodial activity and selectivity. mdpi.com | mdpi.com |

| Tetrahydropyridines | Substituents on the ring system | Biological activity is dependent on the specific substituents on the ring. researchgate.net | researchgate.net |

Exploration of Undiscovered Biological Targets and Pathways

The tetrahydropyridine scaffold is known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory effects. researchgate.net This suggests that this compound and its derivatives may interact with a variety of biological targets beyond those initially identified.

Future research should involve broad-based screening of this compound class against diverse panels of enzymes, receptors, and cell lines to uncover novel therapeutic applications. For instance, tetrahydropyridine appended 8-aminoquinoline (B160924) derivatives have recently been investigated as antimalarial agents, showing good activity against chloroquine-resistant strains. malariaworld.org Another series of novel tetrahydropyridine derivatives were evaluated as GPR119 agonists for the potential treatment of type 2 diabetes. nih.gov This highlights the potential for identifying unexpected activities and expanding the therapeutic utility of the this compound core.

Table 3: Potential Biological Targets for Tetrahydropyridine Derivatives

| Target/Activity | Therapeutic Area | Reference |

|---|---|---|

| GPR119 Agonism | Type 2 Diabetes | researchgate.netnih.gov |

| Antimalarial Activity | Infectious Disease | researchgate.netmalariaworld.org |

| Antibacterial Activity | Infectious Disease | researchgate.net |

| Anti-inflammatory Activity | Inflammation | researchgate.net |

| GABA Receptor Modulation | Neurology | researchgate.net |

| Calcium Channel Blockade (1,4-DHPs) | Cardiovascular | nih.gov |

Integration of Advanced Computational and Experimental Approaches for Drug Discovery Applications

The integration of computational and experimental methods is revolutionizing drug discovery. nih.govfrontiersin.org For this compound, a synergistic approach combining in silico and in vitro/in vivo studies will be essential for accelerating the development pipeline. Computational tools such as virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to predict biological activity, identify potential targets, and guide the design of optimized analogs. mdpi.com

These computational predictions can then be validated through targeted experimental assays. frontiersin.org This iterative cycle of computational design and experimental testing can significantly reduce the time and cost associated with traditional drug discovery. nih.gov For example, molecular docking and molecular dynamics studies were used to help quantify the structural parameters necessary for the antimalarial activity of tetrahydropyridine derivatives. malariaworld.org Such approaches are invaluable for building predictive models and prioritizing compounds for synthesis and further testing. mdpi.com

Table 4: Application of Computational Tools in Drug Discovery

| Computational Tool | Application | Purpose |

|---|---|---|

| Virtual Screening | Screening large compound libraries against a specific target. | To identify potential "hit" compounds for further investigation. mdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. | To understand molecular interactions and guide lead optimization. mdpi.com |

| 3D-QSAR | Relating the 3D properties of molecules to their biological activity. | To build predictive models for designing more potent compounds. mdpi.com |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | To study the stability of ligand-receptor complexes and understand dynamic interactions. mdpi.com |

| ADME/T Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | To identify candidates with favorable drug-like properties early in the discovery process. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.